S,S-Labetalol

Description

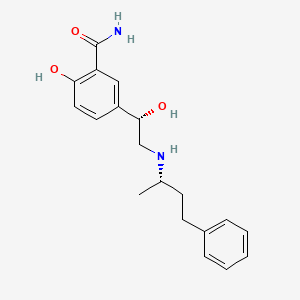

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-SCLBCKFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=CC=C1)NC[C@H](C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72487-32-2, 83167-24-2 | |

| Record name | rel-2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-methyl-3-phenylpropyl]amino]ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72487-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S,S-Labetalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083167242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LABETALOL, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPX88UNT44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthetic Methodologies for Labetalol Enantiomers

Strategies for Diastereomeric Separation of Labetalol (B1674207) Racemates

The commercial form of labetalol is a racemic mixture of two diastereomeric pairs: (R,R)/(S,S) and (R,S)/(S,R). ebi.ac.uk A key strategy for isolating these diastereomers involves their separation into two distinct racemic diastereomers. nih.gov This initial separation simplifies the subsequent resolution of the individual enantiomers.

One effective method for the separation of all four stereoisomers is reversed-phase high-performance liquid chromatography (HPLC). nih.gov This technique often involves derivatization of the stereoisomers with either a chiral or a non-chiral reagent to form diastereomeric derivatives that can be resolved on a standard octadecylsilane (B103800) column. ebi.ac.uknih.gov For instance, derivatization with a chiral isothiocyanate reagent, (4S-cis)-2,2-dimethyl-5-isothiocyanato-4-phenyl-1,3-dioxane, has been successfully employed. nih.gov Similarly, non-chiral isothiocyanates like benzyl (B1604629) isothiocyanate and 1-naphthalenemethyl isothiocyanate can also achieve separation of the diastereomeric pairs, with the (R,S)/(S,R) derivatives typically eluting before the (R,R)/(S,S) derivatives. nih.gov

Supercritical fluid chromatography (SFC) has also been explored for the separation of labetalol's stereoisomers. fagg-afmps.beafmps.be This technique offers advantages such as faster analysis and equilibration times due to the use of supercritical fluids as the mobile phase. fagg-afmps.be Different chiral stationary phases (CSPs) and mobile phase modifiers can be used to optimize the separation of the diastereomeric pairs. afmps.be

Capillary electrochromatography (CEC) coupled with mass spectrometry (CEC-MS) is another powerful technique for separating all four stereoisomers of labetalol. nih.gov By optimizing the mobile phase composition, including the ratio of organic modifiers like methanol (B129727) and acetonitrile (B52724), and additives such as acetic acid and triethylamine, baseline resolution of all stereoisomers can be achieved. nih.gov

Enantioselective Synthesis of Individual Labetalol Stereoisomers

The distinct pharmacological activities of labetalol's stereoisomers have driven the development of methods for their individual synthesis. nih.gov These approaches aim to produce enantiomerically pure forms, allowing for more precise pharmacological studies and potentially more targeted therapeutic applications.

Approaches to (S,S)-Labetalol Synthesis

While much of the focus has been on the pharmacologically active (R,R) and (S,R) isomers, the synthesis of the (S,S) and (R,S) isomers is also crucial for comprehensive biological evaluation. chiralpedia.com Stereoselective synthesis routes allow for the preparation of all four stereoisomers, including (S,S)-Labetalol. nih.gov These syntheses often involve the use of chiral starting materials or catalysts to control the stereochemistry at the two chiral centers. A general synthetic pathway can be adapted to produce each of the four isomers by selecting the appropriate chiral precursors. nih.gov

Chiral Auxiliary-Mediated Synthesis of Labetalol Enantiomers

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been applied to the synthesis of labetalol enantiomers. The auxiliary, after guiding the formation of the desired stereocenter, can be removed and ideally recovered. wikipedia.org While specific examples for labetalol are not extensively detailed in the provided context, the general principle involves reacting a prochiral precursor of labetalol with a chiral auxiliary to create a diastereomeric intermediate. Subsequent reactions are then directed by the stereochemistry of the auxiliary. For instance, in the broader context of synthesizing chiral amines, chiral sulfinyl groups have been used as effective auxiliaries. mdpi.com

Resolution Techniques for Labetalol Stereoisomers

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For labetalol, this involves separating the diastereomeric pairs and then resolving each pair into its individual enantiomers.

Chromatographic methods are widely used for the resolution of labetalol stereoisomers. acs.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) can directly separate the enantiomers. acs.org For example, an α1-acid glycoprotein (B1211001) stationary phase has been used for the direct separation of labetalol stereoisomers in biological fluids. acs.org

Capillary electrophoresis (CE) is another effective technique for chiral separation. jfda-online.com Using a chiral selector, such as a cyclodextrin (B1172386) derivative, in the background electrolyte allows for the resolution of all four labetalol stereoisomers. nih.govjfda-online.com Non-aqueous capillary electrophoresis with a chiral counter ion like (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid has also shown high enantioresolution for labetalol. researchgate.net

Chemoenzymatic Routes to Enantiomerically Enriched Labetalol Analogues

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. ufrgs.br Biocatalysis, particularly using enzymes like lipases, offers a powerful tool for the kinetic resolution of racemic intermediates, a key step in the synthesis of enantiomerically pure drugs. researchgate.netnih.gov

One chemoenzymatic approach to synthesizing labetalol isomers involves the lipase-catalyzed resolution of a key intermediate, (±)-1-methyl-3-phenylpropylamine. researchgate.net Using an immobilized lipase (B570770) from Candida antarctica (Novozym 435) and methyl benzoate (B1203000) as the acyl donor, the (R)-benzamide can be obtained in high enantiomeric purity. This enantiopure intermediate can then be chemically converted into the pharmacologically active isomers of labetalol. researchgate.net This method has the advantage of not requiring a stoichiometric chiral auxiliary. researchgate.net

Kinetic resolution using lipases has also been applied to other chiral building blocks for beta-blockers. rsc.org For example, lipase-catalyzed kinetic resolution of a racemic chlorohydrin can produce an enantiopure (R)-chlorohydrin, which serves as a versatile precursor for various (R)-(+)-β-blockers. rsc.org Similar strategies could be adapted for the synthesis of specific labetalol enantiomers. researchgate.net

Data Tables

Table 1: Chromatographic Separation Methods for Labetalol Stereoisomers

| Technique | Stationary/Mobile Phase Details | Outcome | Reference |

| HPLC | Octadecylsilane column; derivatization with chiral or non-chiral isothiocyanates. | Separation of four stereoisomers. | ebi.ac.uk, nih.gov |

| SFC | Chiral stationary phases (e.g., AD-H, AY-H) with modifiers like methanol or 2-propanol. | Partial or baseline separation of stereoisomers. | fagg-afmps.be, afmps.be |

| CEC-MS | Optimized mobile phase (e.g., 40/60/1.6/0.4 MeOH/ACN/HOAc/TEA). | Baseline resolution of all stereoisomers. | nih.gov |

| CE | Cyclodextrin derivatives as chiral selectors. | Resolution of all four stereoisomers. | nih.gov, jfda-online.com |

| Non-aqueous CE | (-)-DIKGA as chiral counter ion in methanol. | High enantioresolution of (RR)/(SS)-Labetalol. | researchgate.net |

Table 2: Chemoenzymatic Synthesis of Labetalol Precursors

| Enzyme | Reaction Type | Substrate | Outcome | Reference |

| Candida antarctica lipase (Novozym 435) | Kinetic resolution (benzoylation) | (±)-1-methyl-3-phenylpropylamine | Enantiopure (R)-benzamide, a precursor to active labetalol isomers. | researchgate.net |

| Lipase (Amano PS-IM) | Kinetic resolution (acetylation) | Racemic chlorohydrin | Enantiopure (R)-chlorohydrin, a building block for (R)-(+)-β-blockers. | rsc.org |

Stereoisomeric Pharmacology and Structure Activity Relationships of Labetalol

Receptor Binding Profiles of Labetalol (B1674207) Stereoisomers

The unique therapeutic effect of labetalol stems from the combined, yet distinct, actions of its stereoisomers at various adrenergic receptors. The affinity and activity of each isomer vary significantly, underscoring the importance of stereochemistry in its pharmacological profile.

Adrenergic Alpha-1 Receptor Interactions of Labetalol Enantiomers

The α1-adrenergic blocking activity of labetalol, which contributes to vasodilation and a reduction in peripheral resistance, is primarily attributed to the (S,R)-Labetalol isomer. mdpi.comresearchgate.netcambridge.org This isomer is a potent and selective antagonist at α1-adrenergic receptors. newdrugapprovals.orgwikipedia.org In contrast, the other stereoisomers exhibit significantly weaker or negligible affinity for this receptor. nih.gov The (R,R)-isomer (also known as dilevalol) is noted to be 3 to 10 times less potent than the racemic mixture of labetalol at α1-receptors and is considered to have little, if any, α-blocking activity. ncats.ionih.gov The (S,S) and (R,S) isomers are regarded as inactive at α1-receptors. mdpi.com Studies have established an order of potency for α1-adrenoceptor affinity as (S,R)-Labetalol being the most potent, followed by the racemic mixture. nih.gov

Adrenergic Beta-2 Receptor Interactions of Labetalol Enantiomers

Similar to its interaction with β1-receptors, the antagonism of β2-adrenergic receptors is also dominated by the (R,R)-Labetalol isomer. pfizer.comncats.io As a non-selective β-blocker, (R,R)-Labetalol antagonizes β1 and β2 receptors with roughly equal potency. sandoz.comwikipedia.org This action can lead to effects such as bronchoconstriction. drugbank.com Notably, the (R,R)-isomer also exhibits partial agonist activity at β2-receptors, a property known as Intrinsic Sympathomimetic Activity (ISA). wikipedia.orgncats.io The remaining isomers, (S,R), (R,S), and (S,S)-Labetalol, are considered inactive at β2-receptors. mdpi.com

Receptor Blocking Activity of Labetalol Stereoisomers

| Stereoisomer | α1-Receptor Activity | β1-Receptor Activity | β2-Receptor Activity |

|---|---|---|---|

| (R,R)-Labetalol (Dilevalol) | Negligible / Very Weak Antagonist | Potent Antagonist | Potent Antagonist |

| (S,R)-Labetalol | Potent Antagonist | Inactive | Inactive |

| (R,S)-Labetalol | Inactive | Inactive | Inactive |

| (S,S)-Labetalol | Inactive | Inactive | Inactive |

Molecular Mechanisms Underlying Differential Activity of Labetalol Stereoisomers

The profound differences in pharmacological activity among the labetalol stereoisomers are a direct result of their three-dimensional structures. The specific spatial arrangement of the hydroxyl and amine functional groups, dictated by the stereochemistry at the two chiral carbons, determines how each isomer can interact with the binding pockets of adrenergic receptors. nih.gov The β-blocking activity is critically dependent on the (R) configuration at the carbon atom of the ethanolamine (B43304) side chain bearing the hydroxyl group, which is a common feature for β-blockers. pharmaguideline.com The α-blocking activity is associated with the (S,R) configuration. chapman.edupharmaguideline.com

Absence of Activity in (S,S)-Labetalol: Mechanistic Insights

The (S,S)-Labetalol isomer is consistently reported as being pharmacologically inactive. mdpi.comresearchgate.netpharmacophorejournal.com The molecular basis for this inactivity lies in its stereochemical configuration, which creates a three-dimensional shape that is incompatible with the binding sites of α- and β-adrenergic receptors. nih.gov The specific arrangement of its substituents prevents the necessary molecular interactions—such as hydrogen bonding and hydrophobic interactions—required for receptor affinity and activation or blockade. ncats.io The (S) configuration at the ethanolamine side-chain carbon is particularly unfavorable for β-receptor binding. pharmaguideline.com Consequently, (S,S)-Labetalol does not fit properly into the receptor pockets and thus cannot elicit a biological response, rendering it an inactive component of the racemic mixture. newdrugapprovals.orgmdpi.com

Comparative Pharmacological Profiles of Active Stereoisomers (R,R- and S,R-Labetalol)

Labetalol is a chemically unique antihypertensive agent that contains two chiral centers, resulting in four stereoisomers. These are (R,R)-, (S,R)-, (R,S)-, and (S,S)-labetalol. The pharmacological activity of labetalol resides primarily in the (R,R) and (S,R) isomers, while the (R,S) and (S,S) isomers are considered largely inactive. mdpi.compharmacophorejournal.comnewdrugapprovals.org

The (R,R)-isomer, also known as dilevalol, is a potent, non-selective β-adrenoceptor antagonist. mdpi.compharmacophorejournal.comnewdrugapprovals.org It is primarily responsible for the β-blocking effects of labetalol. In contrast, the (S,R)-isomer is a potent α1-adrenoceptor antagonist, contributing to the vasodilatory effects of the drug. mdpi.compharmacophorejournal.comnewdrugapprovals.org The combination of these two active isomers in the racemic mixture results in a drug with both α- and β-blocking properties. newdrugapprovals.org

The ratio of β- to α-antagonism of labetalol is approximately 3:1 after oral administration and 7:1 following intravenous administration. newdrugapprovals.orgrxlist.com The (R,R)-isomer exhibits some β2-partial agonist activity, which may contribute to the vasodilation observed with labetalol. nih.gov

Table 1: Pharmacological Properties of Labetalol Stereoisomers

| Stereoisomer | Primary Activity | Receptor Selectivity |

| (R,R)-Labetalol (Dilevalol) | β-adrenoceptor antagonist | Non-selective β-blocker |

| (S,R)-Labetalol | α1-adrenoceptor antagonist | Potent α1-blocker |

| (R,S)-Labetalol | Inactive | Minimal activity |

| (S,S)-Labetalol | Inactive | Minimal activity |

Preclinical Hemodynamic Profiles of Labetalol Stereoisomers

The unique hemodynamic profile of labetalol is a direct consequence of the combined actions of its active stereoisomers on the cardiovascular system.

Effects on Peripheral Vascular Resistance

The (S,R)-isomer's potent α1-adrenoceptor blockade is the primary contributor to the reduction in peripheral vascular resistance seen with labetalol. pharmacophorejournal.comnih.gov This action leads to vasodilation and a decrease in blood pressure. pharmacophorejournal.com In preclinical studies, labetalol has been shown to reduce total peripheral resistance. fda.govccjm.orgmdedge.com This effect is a key differentiator from pure β-blockers, which can cause an increase in peripheral resistance. mdedge.com

Effects on Cardiac Output and Heart Rate in Preclinical Models

The (R,R)-isomer is the main driver of labetalol's effects on heart rate and cardiac output through its β-adrenoceptor antagonism. pharmacophorejournal.com However, unlike pure β-blockers that typically decrease cardiac output, labetalol generally causes little to no change in cardiac output at rest. fda.govccjm.orgwikipedia.org This is attributed to the counterbalancing effect of the α1-blockade from the (S,R)-isomer, which reduces afterload. pharmacophorejournal.com While labetalol does blunt the exercise-induced increase in heart rate, it often maintains cardiac output during exertion, sometimes through an increase in stroke volume. newdrugapprovals.orgnewdrugapprovals.org Some studies have reported small, nonsignificant changes in cardiac output. rxlist.comfda.gov

Membrane Stabilizing Activity of Labetalol Stereoisomers

Labetalol possesses membrane-stabilizing activity, a property it shares with local anesthetics and some antiarrhythmic drugs. newdrugapprovals.orgwikipedia.org This effect is related to the blockade of sodium channels. newdrugapprovals.org While this activity is present, it is generally considered to be of clinical relevance only at very high concentrations, such as in cases of overdose. nih.gov The specific contributions of each stereoisomer to this effect are not as clearly delineated as their adrenoceptor blocking activities.

Table 2: Summary of Preclinical Hemodynamic Effects of Labetalol Stereoisomers

| Hemodynamic Parameter | Primary Stereoisomer Contribution | Overall Effect of Labetalol |

| Peripheral Vascular Resistance | (S,R)-Labetalol (α1-blockade) | Decrease fda.govccjm.orgmdedge.com |

| Cardiac Output | (R,R)-Labetalol (β-blockade) vs. (S,R)-Labetalol (afterload reduction) | Maintained or small, nonsignificant changes fda.govccjm.orgwikipedia.org |

| Heart Rate | (R,R)-Labetalol (β-blockade) | Blunted response to exercise newdrugapprovals.orgnewdrugapprovals.org |

| Membrane Stabilizing Activity | Not clearly delineated | Present at high concentrations newdrugapprovals.orgnih.govwikipedia.org |

Advanced Analytical Methodologies for Chiral Resolution and Enantiomeric Purity Assessment of Labetalol Stereoisomers

Chromatographic Techniques for Chiral Separation of Labetalol (B1674207)

Chromatographic methods are fundamental in the field of chiral separations, offering robust and reliable means to resolve complex mixtures of stereoisomers. mdpi.comresearchgate.netnih.gov High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) have all been successfully applied to the enantioseparation of labetalol. mdpi.comresearchgate.netnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a premier technique for the separation of labetalol stereoisomers, utilizing chiral stationary phases (CSPs) or chiral mobile phase additives to achieve resolution. mdpi.comtandfonline.comnih.gov

Direct methods involving CSPs are widely employed. For instance, an α1-acid glycoprotein (B1211001) (AGP) stationary phase has been used to achieve baseline separation of all four labetalol stereoisomers. tandfonline.comnih.gov This method, applied to biological fluids, allows for the determination of individual isomer concentrations. nih.gov The mobile phase for this separation typically consists of a phosphate (B84403) buffer with a modifier like tetrabutylammonium (B224687) phosphate, adjusted to a specific pH to optimize separation. nih.gov Another effective CSP is based on vancomycin (B549263), which has demonstrated the ability to resolve labetalol enantiomers. nih.govsigmaaldrich.com Furthermore, a β-cyclodextrin bonded stationary phase has been successfully used in a polar organic mode for the separation of all labetalol stereoisomers. tandfonline.com

Indirect methods, which involve derivatization of the labetalol stereoisomers with a chiral reagent to form diastereomers, are also utilized. ebi.ac.uk These diastereomers can then be separated on a conventional achiral column, such as an octadecylsilane (B103800) (C18) column. ebi.ac.ukresearchgate.net For example, derivatization with (4S-cis)-2,2-dimethyl-5-isothiocyanato-4-phenyl-1,3-dioxane allows for the separation of the resulting diastereomers. ebi.ac.uk Non-chiral derivatizing agents can also be used to form diastereomers that are then separated using chiral ligand-exchange HPLC. tandfonline.comtandfonline.com

The choice of mobile phase is crucial for achieving optimal separation. In reversed-phase HPLC, mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers are common. nih.govebi.ac.ukresearchgate.net The pH and the concentration of additives in the mobile phase can be fine-tuned to enhance enantioselectivity. tandfonline.com For instance, a mobile phase of acetonitrile and a sodium acetate (B1210297) buffer with a dissolved helical nickel chelate as a chiral additive has been used to separate all four stereoisomers on a C18 column. researchgate.nettandfonline.com

Table 1: Examples of Chiral HPLC Methods for Labetalol Stereoisomer Separation

| Chiral Selector/Stationary Phase | Separation Mode | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| α1-acid glycoprotein (AGP) | Direct | 0.02 M phosphate buffer with 0.015 M tetrabutylammonium phosphate (pH 7.10) | Fluorescence (Ex: 230 nm, Em: 400 nm) | nih.gov |

| Vancomycin (VancoShell SPP) | Direct | Polar ionic: 2.0 mM TEAAc in methanol; Reversed-phase: 90% methanol/10% 5 mM NH4Ac buffer (pH 4.1) | Mass Spectrometry (MS) | nih.gov |

| β-cyclodextrin bonded | Direct (Polar Organic) | Acetonitrile:methanol:glacial acetic acid:triethylamine (98:2:0.8:0.6 v/v) | Not Specified | tandfonline.com |

| (4S-cis)-2,2-dimethyl-5-isothiocyanato-4-phenyl-1,3-dioxane | Indirect (Derivatization) | Methanol-ammonium phosphate buffer | Not Specified | ebi.ac.uk |

| Double-helical nickel(II) chelate | Chiral Mobile Phase Additive | Acetonitrile + 0.3 mol/L sodium acetate (25:75, v/v) with 0.3 mM chelate (pH 6.0) | UV (230 nm) | researchgate.nettandfonline.com |

| Eremomycin derivatives (E-CSP) | Direct | 50% methanol–50% acetonitrile containing 0.1% TEAA | UV (210 nm) | mdpi.com |

Gas Chromatography (GC) Applications for Labetalol Stereoisomers

Gas chromatography is another valuable technique for the analysis of labetalol stereoisomers, though it typically requires derivatization to increase the volatility and thermal stability of the analytes. libretexts.orgsigmaaldrich.com Common derivatization methods include silylation, acylation, and alkylation. libretexts.org

For labetalol, derivatization is essential for successful GC analysis. jcsp.org.pk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create more volatile TMS derivatives. sigmaaldrich.comjcsp.org.pk The reaction conditions, particularly temperature, play a significant role in the derivatization process and the resulting chromatogram. For instance, using a combination of MSTFA and MBTFA as derivatizing reagents, different temperature profiles can lead to the separation of either two or four peaks corresponding to the labetalol isomers. jcsp.org.pk

While direct chiral separation on a GC column is less common for labetalol, indirect methods involving the formation of diastereomers prior to injection are effective. The derivatized diastereomers can then be separated on a standard achiral GC column. mdpi.com

Thin-Layer Chromatography (TLC) in Labetalol Enantioseparation

Thin-layer chromatography offers a simpler and more cost-effective method for the chiral separation of labetalol enantiomers. akjournals.comnih.govakjournals.com This technique typically involves impregnating the silica (B1680970) gel stationary phase with a chiral selector. akjournals.comakjournals.comakjournals.com

L-amino acids, such as L-Aspartic acid and L-Glutamic acid, have been used as chiral impregnating agents on silica gel plates to resolve the enantiomers of labetalol. akjournals.comakjournals.com The separation is achieved using various mobile phase compositions, often containing acetonitrile, methanol, water, and dichloromethane. akjournals.com Vancomycin has also been employed successfully both as a chiral impregnating reagent and as a chiral mobile phase additive for the TLC resolution of labetalol enantiomers. akjournals.comakjournals.com

Another approach involves the use of chiral ion-pair interaction agents added to the mobile phase. For example, ammonium-D-10-camphorsulfonate has been used to resolve labetalol on silica gel plates, with the separation being temperature-dependent and optimal at lower temperatures. nih.gov

Table 2: TLC Methods for Labetalol Enantioseparation

| Chiral Selector/Method | Mobile Phase | Detection | Reference |

|---|---|---|---|

| L-Aspartic acid and L-Glutamic acid (impregnated) | Acetonitrile-methanol-water-dichloromethane mixtures | Iodine vapor | akjournals.com |

| Vancomycin (impregnated) | Acetonitrile-methanol-water (15:1:1 v/v) | Iodine vapor | akjournals.com |

| Vancomycin (mobile phase additive) | Acetonitrile-methanol-0.56 mM aqueous vancomycin (pH 5.5)-dichloromethane (9:1:1.5:1 v/v) | Iodine vapor | akjournals.com |

| Ammonium-D-10-camphorsulfonate (ion-pair agent) | Methanol and Dichloromethane | Not Specified | nih.gov |

Electrophoretic Techniques for Chiral Resolution of Labetalol

Electrophoretic techniques, particularly those performed in a capillary format, provide high-efficiency separations and are powerful tools for the chiral resolution of labetalol stereoisomers. nih.govresearcher.lifelawdata.com.tw

Capillary Electrophoresis (CE) and Electrokinetic Chromatography

Capillary Electrophoresis (CE) has proven to be highly effective for the enantioseparation of labetalol. gontor.ac.idnih.gov The technique relies on the addition of a chiral selector to the background electrolyte (BGE). nih.govresearcher.life Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govgontor.ac.idacs.org

Different types of cyclodextrins, including native, alkylated, and charged CDs, have been compared for their ability to separate labetalol stereoisomers. gontor.ac.id Sulfated β-cyclodextrins have been shown to provide complete resolution of the four isomers. nih.govresearcher.life The pH of the BGE and the concentration of the chiral selector are critical parameters that can be adjusted to optimize the separation and even reverse the migration order of the enantiomers. nih.govresearcher.life For instance, complete resolution of the four labetalol isomers has been achieved using sulfated β-cyclodextrins in the BGE, with the separation being successful at both the cathode and the anode depending on the pH. nih.govresearcher.life

Newly derivatized cyclodextrins, such as octakis-(2,3-diacetyl-6-sulfato)-gamma-cyclodextrin, have also been investigated and shown to be effective in separating labetalol stereoisomers in an acidic pH buffer. nih.gov In some studies, a combination of chiral selectors, such as a polymeric surfactant and a cyclodextrin (B1172386), has been used to achieve simultaneous separation of labetalol and other beta-blocker enantiomers. researcher.life

Capillary Electrochromatography–Mass Spectrometry (CEC–MS)

Capillary electrochromatography (CEC) is a hybrid technique that combines the high efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. nih.govresearchgate.net When coupled with mass spectrometry (CEC-MS), it becomes a highly sensitive and selective method for the analysis of chiral compounds. nih.govresearchgate.netcsic.es

For labetalol, CEC-MS using a vancomycin-based chiral stationary phase has been successfully employed for the simultaneous analysis of its stereoisomers. researchgate.net The method involves optimizing several parameters, including the mobile phase composition (organic solvents and acid/base ratios), column temperature, and electric field strength, to achieve resolution of all stereoisomers. nih.govresearchgate.net This technique has the potential to be a screening method for multiple chiral compounds, offering resolutions in the range of 1.0-3.1 within a 60-minute analysis time. nih.govresearchgate.net The use of electrospray ionization (ESI) allows for the convenient coupling of the CEC system to the mass spectrometer, monitoring the protonated molecular ions of the labetalol isomers. nih.gov

Spectroscopic Methods for Stereoisomer Characterization

Spectroscopic techniques are pivotal in the structural analysis of chiral molecules. For labetalol, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, spectrofluorimetry, and Circular Dichroism (CD) provide critical information regarding its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the stereochemical details of chiral compounds like labetalol. rsc.org While direct differentiation of enantiomers is not possible in an achiral solvent, NMR is instrumental in analyzing diastereomeric derivatives of labetalol. researchgate.net By reacting labetalol with a chiral derivatizing agent, the enantiomers are converted into diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for the determination of their ratio. researchgate.net

Techniques such as 1D ¹H and ¹³C NMR, along with 2D NMR experiments like COSY and NOE, are employed to confirm the stereochemistry of the isomers. arizona.edulibretexts.org For instance, ¹H NMR has been used to study the interaction of labetalol with biological macromolecules, such as its binding to plasma proteins, by observing the line-broadening of the drug's NMR signals. researchgate.net The products formed from reactions with chiral derivatizing agents can be unequivocally assigned using a combination of mass spectrometry and NMR. researchgate.net Several analytical studies confirm the use of NMR spectroscopy for the determination and analysis of labetalol. nih.govukaazpublications.com

Spectrofluorimetric Approaches for Labetalol Analysis

Spectrofluorimetry offers highly sensitive methods for the quantification of labetalol in various samples, including pharmaceutical preparations and biological fluids like urine and plasma. researchgate.netjfda-online.com Two primary approaches have been developed:

Native Fluorescence: Labetalol possesses intrinsic fluorescence, which can be measured directly. The method involves excitation at approximately 312 nm and measuring the emission at 432 nm. nih.govresearchgate.netscienceopen.com

Derivatization/Complex Formation: To enhance sensitivity and selectivity, labetalol can be reacted to form a fluorescent product.

A common method involves the formation of a ternary complex between labetalol, zinc (II), and eosin. This complex is extracted and its fluorescence is measured with an excitation wavelength of 317 nm and an emission wavelength of 452 nm. nih.govresearchgate.netscienceopen.com

Another approach is the reaction of the nitroso-derivative of labetalol with 2-cyanoacetamide (B1669375) (2-CAA) in the presence of ammonia. This yields a highly fluorescent product with an excitation maximum at 335 nm and an emission maximum at 420 nm. jfda-online.comjfda-online.com

These methods are valued for their low cost, simplicity, and high sensitivity, allowing for the detection of labetalol at nano-levels. researchgate.net

Table 1: Spectrofluorimetric Methods for Labetalol Determination

| Method | Principle | Excitation λ (nm) | Emission λ (nm) | Linear Range (µg/mL) | Detection Limit (µg/mL) | Matrix | Reference |

| Method A | Native Fluorescence | 312 | 432 | 1.25 - 30 | 0.24 | Pharmaceutical Preparations, Urine | scienceopen.com |

| Method B | Ternary Complex (Zn(II), Eosin, LBT) | 317 | 452 | 0.5 - 4 | 0.08 | Pharmaceutical Preparations, Urine | scienceopen.com |

| Derivatization | Nitroso-LBT + 2-Cyanoacetamide | 335 | 420 | 0.025 - 0.250 | 0.0014 | Pharmaceutical Preparations, Urine, Plasma | jfda-online.comjfda-online.com |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute stereochemistry of chiral molecules. mdpi.com It measures the differential absorption of left- and right-circularly polarized light. mtoz-biolabs.com Enantiomers produce mirror-image CD spectra, known as Cotton effects, which allows for their differentiation. creative-proteomics.comnih.gov

For labetalol, CD spectroscopy has been a definitive method for establishing the absolute configuration of its four stereoisomers. nih.gov The experimental CD spectra of the separated isomers were analyzed to assign their respective (R,R), (S,S), (S,R), and (S,R) configurations, with the results being subsequently confirmed by X-ray analysis. nih.gov This application underscores the power of CD spectroscopy as a reliable tool for the non-ambiguous stereochemical assignment of complex pharmaceutical compounds. nih.gov The absolute configuration can be determined by comparing the experimental spectrum with those of known compounds or with spectra predicted by quantum-chemical calculations. mtoz-biolabs.comcreative-proteomics.com

Chiral Derivatization Reagents in Labetalol Stereoisomer Analysis

The separation of enantiomers often requires converting them into diastereomers using a chiral derivatization reagent (CDR). mdpi.com These resulting diastereomers have different physical properties and can be separated using standard achiral chromatography techniques. mdpi.comup.ac.za

For labetalol, this indirect chiral separation approach has been successfully applied. A key study reported the separation of all four stereoisomers by reversed-phase high-performance liquid chromatography (HPLC) after derivatization. nih.gov

Chiral Derivatization: The chiral reagent (4S-cis)-2,2-dimethyl-5-isothiocyanato-4-phenyl-1,3-dioxane was used to react with the amine group of labetalol, forming four distinct diastereomeric thiourea (B124793) derivatives. nih.gov These derivatives were then separated on an octadecylsilane column. nih.gov

Non-Chiral Derivatization: Non-chiral isothiocyanate reagents, such as benzyl (B1604629) isothiocyanate and 1-naphthalenemethyl isothiocyanate , have also been used. nih.gov While these reagents cannot resolve all four isomers at once, they successfully separate the two diastereomeric pairs (racemates), with the (R,S)/(S,R) forms eluting before the (R,R)/(S,S) forms. nih.gov

The use of isothiocyanates as derivatizing agents for amines like labetalol has proven to be a generally useful strategy in the stereoisomer separation by HPLC. nih.govrsc.org

Table 2: Derivatization Reagents for Labetalol Stereoisomer Analysis via HPLC

| Reagent Type | Reagent Name | Outcome | Reference |

| Chiral | (4S-cis)-2,2-dimethyl-5-isothiocyanato-4-phenyl-1,3-dioxane | Separation of all four stereoisomers | nih.gov |

| Non-Chiral | Benzyl isothiocyanate | Separation of diastereomeric pairs (RR/SS from RS/SR) | nih.gov |

| Non-Chiral | 1-Naphthalenemethyl isothiocyanate | Separation of diastereomeric pairs (RR/SS from RS/SR) | nih.gov |

Method Validation and Quantitative Analysis of Labetalol Enantiomers in Research Matrices

The development of reliable analytical methods for the quantification of labetalol and its stereoisomers in research matrices, particularly biological fluids, requires rigorous validation to ensure accuracy, precision, and reproducibility. nih.govmdpi.com Validation is typically performed following guidelines from regulatory bodies like the ICH. nih.govcore.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of labetalol in complex matrices due to its high sensitivity and selectivity. nih.govresearchgate.net Several validated methods have been reported for quantifying labetalol in plasma, aqueous humor, and urine. nih.govnih.gov

Key validation parameters include:

Linearity: The range over which the method provides results directly proportional to the concentration of the analyte. For labetalol, a linear range of 0.39-668 ng/mL has been established in plasma and aqueous humor. nih.gov

Accuracy: The closeness of the measured value to the true value, often expressed as percent bias. Validated methods show accuracy with bias values typically below 15%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (RSD), with values within 15% being acceptable. nih.gov

Recovery: The efficiency of the extraction process from the matrix. For labetalol, mean recovery values have been reported to be between 54% and 91.3% depending on the matrix and method. nih.govsysrevpharm.org

Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., bench-top, freeze-thaw cycles). nih.govsysrevpharm.org

Spectrofluorimetric and spectrophotometric methods have also been validated for their intended use, demonstrating good linearity and recovery for the analysis of labetalol in pharmaceutical formulations and spiked biological samples. jfda-online.comjfda-online.comcore.ac.uk

Table 3: Summary of Validated Methods for Quantitative Labetalol Analysis

| Analytical Technique | Matrix | Linearity Range (ng/mL) | Accuracy (Bias %) | Precision (RSD %) | Recovery (%) | Reference |

| LC-MS/MS | Aqueous Humor | 0.39 - 668 | ≤ 8.6 | ≤ 11.4 | 56.7 | nih.gov |

| LC-MS/MS | Plasma | 0.39 - 668 | ≤ 5.9 | ≤ 11.4 | 54.4 | nih.gov |

| LC-MS/MS | Human Plasma | N/A | N/A | N/A | 91.3 | researchgate.netsysrevpharm.org |

| Spectrofluorimetry | Spiked Human Urine | 25 - 250 | N/A | N/A | 100.10 ± 3.44 | jfda-online.comjfda-online.com |

| Spectrofluorimetry | Spiked Human Plasma | 25 - 250 | N/A | N/A | 101.27 ± 4.97 | jfda-online.comjfda-online.com |

Stereoselective Biotransformation and Metabolism of Labetalol

Stereoselective Nature of Labetalol (B1674207) Metabolite Formation

The metabolism of labetalol is highly dependent on the specific stereoisomer. Following oral administration, studies have consistently shown stereoselective disposition. mdpi.comnih.gov The active (R,R)-labetalol isomer is metabolized more rapidly than the other isomers. nih.govresearchgate.net This leads to lower plasma concentrations of the (R,R) stereoisomer compared to the (S,S), (S,R), and (R,S) isomers. nih.govnih.gov This stereoselectivity is attributed to the first-pass effect in the liver. nih.gov For instance, the ratio of the area under the plasma concentration-time curve (AUC) for (R,R)-labetalol to (S,S)-labetalol has been found to be 0.5, indicating significantly higher clearance of the active isomer. nih.gov

Differential Metabolism of (R,R)-Labetalol versus (S,S)-Labetalol

The metabolism of labetalol demonstrates notable differences between its stereoisomers, especially concerning the active (R,R)-labetalol and the less active (S,S)-labetalol. Following oral administration, labetalol undergoes extensive first-pass metabolism, primarily through glucuronidation. mdpi.commdpi.com Studies have shown that this process is stereoselective.

Research indicates that the apparent oral clearance of (R,R)-labetalol is higher than that of (S,S)-labetalol. mdpi.comnih.gov This suggests that the (R,R)-isomer is metabolized more rapidly during its first pass through the liver. researchgate.net Consequently, after oral dosing, the plasma concentrations of (R,R)-labetalol are significantly lower than those of the other three stereoisomers at peak levels. researchgate.netnih.gov This differential metabolism is a key factor in the lower bioavailability of the β-blocking component of labetalol when administered orally compared to intravenously. mdpi.comnih.gov In contrast, intravenous administration does not show this stereoselective metabolism, with the (R,R) and (S,R) isomers being cleared at similar rates. nih.gov

Table 1: Comparison of Metabolic Properties of Labetalol Stereoisomers

| Stereoisomer | Primary Activity | Metabolic Rate (Oral) | Apparent Oral Clearance |

|---|---|---|---|

| (R,R)-Labetalol | Nonselective β-blocker wikipedia.orgmdpi.com | More rapid researchgate.net | Higher mdpi.comnih.gov |

| (S,S)-Labetalol | Minimally active mdpi.commdpi.com | Less rapid | Lower mdpi.comnih.gov |

| (S,R)-Labetalol | Potent α1-blocker mdpi.comnih.gov | Slower than (R,R) | Lower than (R,R) nih.gov |

| (R,S)-Labetalol | Minimally active wikipedia.orgpharmacophorejournal.com | Slower than (R,R) | Lower than (R,R) nih.gov |

In Vitro Metabolic Studies of Labetalol Stereoisomers

In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating the mechanisms behind the stereoselective metabolism of labetalol. These studies have confirmed that the primary metabolic pathway for labetalol is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. mdpi.commeded101.com The main metabolites formed are inactive glucuronide conjugates. pharmacophorejournal.comnih.govmedicines.org.uk

Specifically, UGT1A1 and UGT2B7 have been identified as the key enzymes involved in labetalol's metabolism. meded101.com In vitro experiments have demonstrated that these UGT isoforms exhibit different activities towards the labetalol stereoisomers. Research using human hepatocytes has shown that pregnancy-related hormones can induce UGT1A1 expression, leading to increased metabolism of labetalol to its UGT1A1-derived glucuronide metabolite. nih.govfrontiersin.org This finding provides a mechanistic basis for the observed increase in labetalol clearance during pregnancy. nih.gov

Furthermore, in vitro binding assays have been used to compare the potencies of labetalol and its stereoisomers at adrenergic receptors. For instance, studies in homogenized rat cerebral cortex and heart have helped to quantify the alpha- and beta-adrenoceptor blocking activities of the individual isomers, confirming the primary roles of the (S,R) and (R,R) isomers, respectively. nih.gov These laboratory findings align with the pharmacokinetic data observed in vivo, reinforcing the concept of stereoselective metabolism and disposition.

Factors Influencing Labetalol Stereoselective Metabolism (e.g., enzyme induction/inhibition)

Several factors can influence the stereoselective metabolism of labetalol by affecting the activity of the metabolizing enzymes. Enzyme induction and inhibition are particularly significant. mdpi.comjci.org

Enzyme Inhibition: Cimetidine (B194882), a known enzyme inhibitor, has been shown to stereoselectively affect labetalol metabolism. nih.govresearchgate.net Studies have demonstrated that cimetidine increases the area under the curve (AUC) of oral labetalol by inhibiting its first-pass metabolism. researchgate.net This effect is not uniform across all stereoisomers. Cimetidine significantly increases the plasma concentrations of the (S,R)-, (S,S)-, and (R,S)-isomers, but has a less pronounced effect on the (R,R)-isomer. nih.govresearchgate.net This suggests that cimetidine has a greater inhibitory effect on the metabolic pathways of the former three stereoisomers, further highlighting the stereoselective nature of labetalol's glucuronidation. researchgate.net

Enzyme Induction: Conversely, enzyme inducers can also alter labetalol's metabolism. For example, glutethimide, an enzyme inducer, can affect the first-pass metabolism of labetalol through glucuronide conjugation. mdpi.comresearchgate.net While specific data on the differential effects of inducers on each stereoisomer is less detailed in the available literature, it is plausible that inducers of UGT enzymes would enhance the clearance of labetalol, potentially in a stereoselective manner.

Other factors, such as liver disease, can also impact labetalol metabolism. In patients with cirrhosis, the first-pass metabolism of labetalol is reduced, leading to substantially increased bioavailability. medicines.org.uk This is due to the compromised metabolic capacity of the liver. mdpi.com

Table 2: Factors Affecting Labetalol Metabolism

| Factor | Effect on Metabolism | Mechanism | Stereoselective Impact |

|---|---|---|---|

| Cimetidine (Inhibitor) | Decreases oral clearance, increases AUC nih.gov | Inhibits first-pass glucuronidation researchgate.net | Less effect on (R,R)-isomer; significant increase in (S,R), (S,S), and (R,S) isomers nih.govresearchgate.net |

| Glutethimide (Inducer) | Potentially increases metabolism | Induces glucuronide conjugation mdpi.comresearchgate.net | Specific stereoselective effects not fully detailed. |

| Liver Disease (Cirrhosis) | Increases bioavailability medicines.org.uk | Reduces first-pass metabolism mdpi.com | Likely affects all isomers, altering the overall metabolic profile. |

| Pregnancy Hormones | Increase metabolism | Induce UGT1A1 expression nih.govfrontiersin.org | Increases metabolism to UGT1A1-derived glucuronide metabolite frontiersin.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.